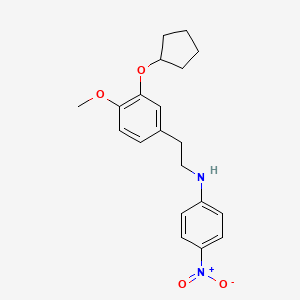
Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)- is a complex organic compound characterized by its unique structural features. This compound contains a benzene ring substituted with ethanamine, cyclopentyloxy, methoxy, and nitrophenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Etherification: The formation of the cyclopentyloxy group through an etherification reaction, where cyclopentanol reacts with the benzene ring in the presence of an acid catalyst.
Methoxylation: The addition of the methoxy group using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Amination: Formation of amino derivatives.
Etherification: Formation of ether derivatives.
Methoxylation: Formation of methoxy derivatives.
Applications De Recherche Scientifique
Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-aminophenyl)-: Similar structure but with an amino group instead of a nitro group.
Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-hydroxyphenyl)-: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)- imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
141333-62-2 |
|---|---|
Formule moléculaire |
C20H24N2O4 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
N-[2-(3-cyclopentyloxy-4-methoxyphenyl)ethyl]-4-nitroaniline |
InChI |
InChI=1S/C20H24N2O4/c1-25-19-11-6-15(14-20(19)26-18-4-2-3-5-18)12-13-21-16-7-9-17(10-8-16)22(23)24/h6-11,14,18,21H,2-5,12-13H2,1H3 |
Clé InChI |
SLWQJBZZXRYEOK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCNC2=CC=C(C=C2)[N+](=O)[O-])OC3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


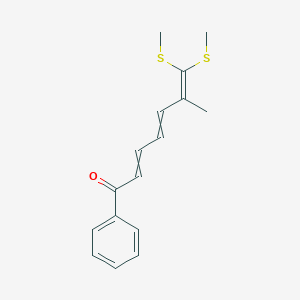

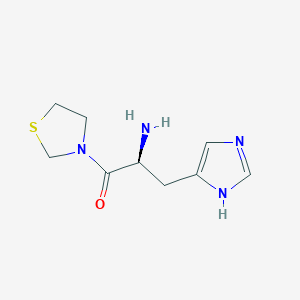
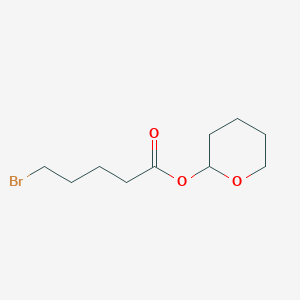
![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol](/img/structure/B14261371.png)


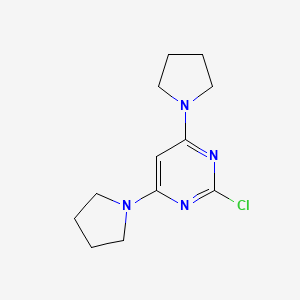
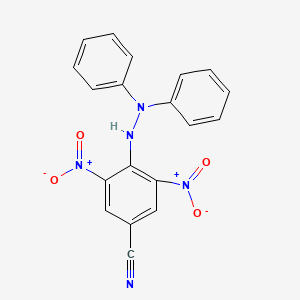

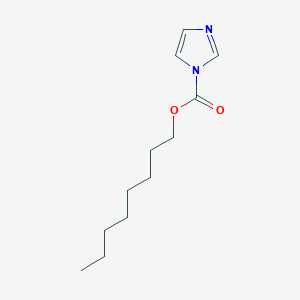
![N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine](/img/structure/B14261413.png)
![{[1-(tert-Butylsulfanyl)-3-methylbut-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14261414.png)

